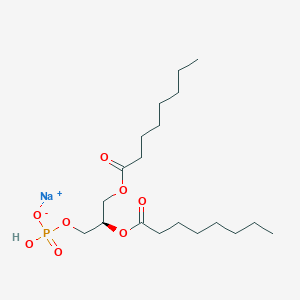

Dioctanoyl phosphatidic acid sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dioctanoyl phosphatidic acid sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C19H37NaO8P and its molecular weight is 447.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Bioseparations Using Two-Phase Aqueous Micellar Systems

Research on two-phase aqueous micellar systems, which involve the use of surfactants like dioctanoyl phosphatidyl-choline (a compound related to dioctanoyl phosphatidic acid sodium salt), highlights the potential of these systems for the separation or concentration of hydrophilic biomaterials. This process is based on liquid-liquid extraction principles, utilizing the surfactant's ability to form micelles that can interact with various biomolecules. These systems have shown promise in the partitioning behavior of several proteins, suggesting a versatile application in bioseparation techniques. The theoretical and experimental work suggests that such systems could be highly useful for the separation or concentration of proteins and other biomaterials, emphasizing the importance of surfactants in bioseparative processes and potentially pointing towards applications of related compounds like this compound (Liu, Nikas, & Blankschtein, 2000).

Fat-Regulating Phosphatidic Acid Phosphatase

Phosphatidic acid phosphatase plays a critical role in lipid homeostasis by controlling the cellular levels of phosphatidic acid and diacylglycerol. These molecules are key intermediates in the biosynthesis of triacylglycerol and membrane phospholipids, as well as in lipid signaling pathways. Given the structural similarity and related biochemical pathways, research on phosphatidic acid phosphatase might provide insight into the roles and regulatory mechanisms that could be relevant to this compound. This enzyme's function and regulation have implications for understanding lipid metabolism disorders and developing therapeutic interventions (Carman & Han, 2018).

Mechanism of Action

Target of Action

Dioctanoyl phosphatidic acid sodium salt primarily targets the mechanistic target of rapamycin complex 1 (mTORC1) . mTORC1 is a master regulator of skeletal muscle hypertrophy and is regulated by various signals such as growth factors, energy status, amino acids, and mechanical stimuli .

Mode of Action

This compound, also known as 1,2-Dioctanoyl-sn-glycerol 3-phosphate sodium salt, is a cell-permeable phosphatidic acid (PA) . It modulates mTOR activity by direct binding to its FKBP12-rapamycin binding domain . Additionally, it has been suggested that exogenous PA activates mTORC1 via extracellular conversion to lysophosphatidic acid and subsequent binding to endothelial differentiation gene receptors on the cell surface .

Biochemical Pathways

The production of PA is mediated by multiple biochemical routes. It can be biosynthesized de novo through lysophosphatidic acid acyltransferases (LPAATs) in the glycerol 3-phosphate pathway . PA has been shown to play an important role in mTORC1 activation by mechanical stimulation .

Pharmacokinetics

It is known that it is a powder form compound with a molecular weight of 44645 and is stored at -20°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The action of this compound results in the activation of mTORC1, which controls protein synthesis, specifically the process of protein translation initiation, through its downstream effectors p70 ribosomal protein S6 kinase 1 (p70S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) . This leads to modulation of functions of translation initiation factors and might also promote ribosome biogenesis, resulting in an increase in the translational capacity of the cell .

Action Environment

The action of this compound can be influenced by environmental factors such as salt stress. For instance, it has been used to study its effects on neural stem/precursor cell (NSC) proliferation and the effects of phosphatidic acid (PA) on actin filament dynamics in Arabidopsis thaliana epidermal leaf cells under salt stress .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Dioctanoyl phosphatidic acid sodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to study the effects of phosphatidic acid on actin filament dynamics in Arabidopsis thaliana epidermal leaf cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to study its effects on neural stem/precursor cell (NSC) proliferation .

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows changes in its effects. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, it has been used to verify the attenuation of hypoxia-inducible factor-1α (HIF-1α) induction in phospholipase D (PLD)-transfected cells by butanol .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Dioctanoyl phosphatidic acid sodium salt involves the esterification of phosphatidic acid with octanoyl chloride followed by the neutralization of the resulting product with sodium hydroxide.", "Starting Materials": [ "Phosphatidic acid", "Octanoyl chloride", "Sodium hydroxide", "Chloroform", "Methanol", "Diethyl ether" ], "Reaction": [ "Phosphatidic acid is dissolved in chloroform and added dropwise to a stirred solution of octanoyl chloride in chloroform.", "The reaction mixture is stirred at room temperature for several hours until the completion of the reaction is confirmed by TLC.", "The solvent is evaporated under reduced pressure and the residue is dissolved in methanol.", "The resulting solution is added dropwise to a stirred solution of sodium hydroxide in water.", "The mixture is stirred at room temperature for several hours until the pH reaches neutrality.", "The product is extracted with diethyl ether and the organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure to obtain Dioctanoyl phosphatidic acid sodium salt as a white solid." ] } | |

CAS No. |

178603-80-0 |

Molecular Formula |

C19H37NaO8P |

Molecular Weight |

447.5 g/mol |

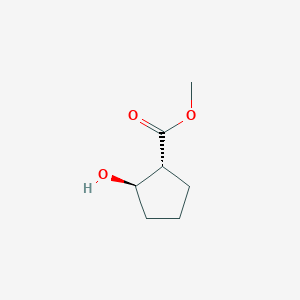

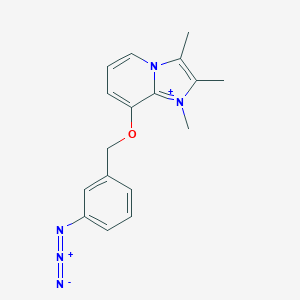

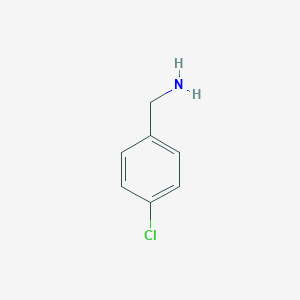

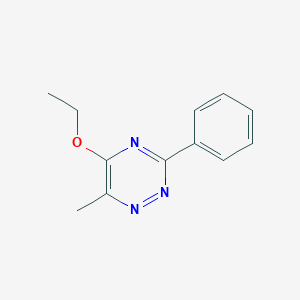

IUPAC Name |

sodium;[(2R)-2,3-di(octanoyloxy)propyl] hydrogen phosphate |

InChI |

InChI=1S/C19H37O8P.Na/c1-3-5-7-9-11-13-18(20)25-15-17(16-26-28(22,23)24)27-19(21)14-12-10-8-6-4-2;/h17H,3-16H2,1-2H3,(H2,22,23,24);/t17-;/m1./s1 |

InChI Key |

FQKNAYKKMRBSEI-UNTBIKODSA-N |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC.[Na] |

SMILES |

CCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCC.[Na+] |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCC.[Na] |

| 178603-80-0 | |

Synonyms |

(R)-Octanoic Acid 1-[(Phosphonooxy)methyl]-1,2-ethanediyl Ester Sodium Salt |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B54522.png)

![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)

![5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B54537.png)